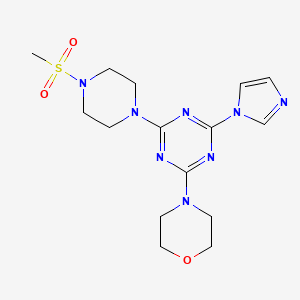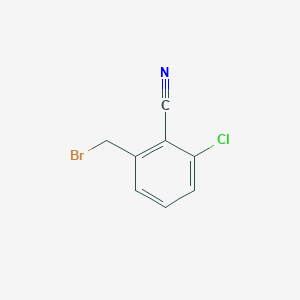![molecular formula C21H18FN3O4S B2564932 N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021265-85-9](/img/structure/B2564932.png)
N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide” is a complex organic compound. It contains a benzodioxole moiety, which is found in a variety of compounds with pharmaceutical and biological applications .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzodioxole moiety, for instance, can participate in various reactions .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex benzothiazole and benzamide derivatives involves intricate chemical reactions aimed at exploring their potential biological activities and physical properties. For instance, the synthesis of novel kinesin spindle protein (KSP) inhibitors from benzothiazole derivatives exemplifies the chemical manipulation of this class to yield compounds with significant biochemical potency. These compounds, by arresting cells in mitosis, demonstrate the capability for induction of cellular death, highlighting their potential as anticancer agents (Theoclitou et al., 2011). Similarly, the creation of fluorobenzamides containing thiazole and thiazolidine showcases the exploration of these compounds' chemical diversity and their antimicrobial potential (Desai et al., 2013).
Potential as Anticancer Agents
Research into benzothiazole and benzamide derivatives has identified several compounds with promising anticancer properties. The development of water-soluble prodrugs of 2-(4-aminophenyl)benzothiazoles, for example, demonstrates an innovative approach to enhancing the bioavailability of these compounds, potentially enabling their use in cancer treatment (Bradshaw et al., 2002). The selective inhibition of lung, colon, and breast cancer cell lines by simple fluorinated 2-arylbenzothiazoles further underscores the therapeutic potential of these molecules (Mortimer et al., 2006).
Antimicrobial Applications
The antimicrobial properties of benzothiazole and benzamide derivatives are another area of interest. Compounds synthesized from these classes have shown efficacy against various bacterial strains, indicating their potential as antibacterial agents. For instance, the exploration of novel fluoroquinolone derivatives linked with benzothiazoles highlights the continuous search for new antimicrobial agents capable of combating resistant bacterial strains (Sharma et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines .
Biochemical Pathways
Related compounds have been shown to inhibit growth in various human cancer cell lines .
Future Directions
properties
IUPAC Name |
N-[4-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c22-15-4-2-14(3-5-15)20(27)25-21-24-16(11-30-21)6-8-19(26)23-10-13-1-7-17-18(9-13)29-12-28-17/h1-5,7,9,11H,6,8,10,12H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJRFVPCLUAPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2564853.png)
![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B2564854.png)


![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/no-structure.png)

![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)
![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)
![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2564863.png)



![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)